molecular formula C21H22N2O2 B4190081 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide

Cat. No. B4190081
M. Wt: 334.4 g/mol
InChI Key: NOOCCXXGYRWOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the indole-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide is still under investigation. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in the disease processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide in lab experiments is its potential therapeutic applications. It has shown promising results in several disease models, which makes it an attractive compound for further investigation. However, one limitation is that its mechanism of action is still not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

For investigation include optimizing its therapeutic potential, studying it in combination with other compounds, and investigating its potential use in other disease models.

Scientific Research Applications

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it has been shown to have neuroprotective effects and potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(3-acetyl-7-ethylindol-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-17-10-7-11-18-19(15(2)24)13-23(21(17)18)14-20(25)22-12-16-8-5-4-6-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOCCXXGYRWOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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